Norpipanone hydrobromide

CAS No.: 6033-42-7

Cat. No.: VC18435663

Molecular Formula: C23H30BrNO

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6033-42-7 |

|---|---|

| Molecular Formula | C23H30BrNO |

| Molecular Weight | 416.4 g/mol |

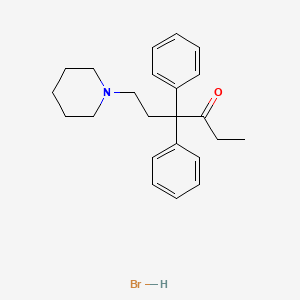

| IUPAC Name | 4,4-diphenyl-6-piperidin-1-ylhexan-3-one;hydrobromide |

| Standard InChI | InChI=1S/C23H29NO.BrH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H |

| Standard InChI Key | WMPBLCCPVWFOKA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Introduction

Chemical Composition and Structural Characteristics

Norpipanone hydrobromide (CAS No. 6033-42-7) is a brominated salt of norpipanone, with the molecular formula C<sub>23</sub>H<sub>30</sub>BrNO and a molecular weight of 416.4 g/mol . The parent compound, norpipanone, features a diphenylhexanone backbone substituted with a piperidine ring, while the hydrobromide form incorporates a hydrobromic acid counterion to improve solubility and crystallinity .

Structural Insights

The compound’s SMILES notation (CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Br) and InChIKey (WMPBLCCPVWFOKA-UHFFFAOYSA-N) highlight its achiral configuration, with no defined stereocenters or E/Z isomerism . The piperidine ring and diphenyl groups are critical for opioid receptor binding, while the ketone moiety influences metabolic stability.

Comparative Chemical Properties

| Property | Norpipanone Hydrobromide | Norpipanone Base |

|---|---|---|

| Molecular Formula | C<sub>23</sub>H<sub>30</sub>BrNO | C<sub>23</sub>H<sub>29</sub>NO |

| Molecular Weight (g/mol) | 416.4 | 335.48 |

| CAS Number | 6033-42-7 | 127X8DJ74M |

| IUPAC Name | 4,4-diphenyl-6-piperidin-1-ylhexan-3-one; hydrobromide | 4,4-diphenyl-6-piperidin-1-ylhexan-3-one |

The hydrobromide salt exhibits enhanced aqueous solubility compared to the free base, facilitating its formulation in injectable and oral dosage forms .

Synthesis and Manufacturing Processes

The synthesis of norpipanone hydrobromide involves multi-step organic reactions, beginning with the condensation of diphenylacetonitrile with piperidine derivatives, followed by ketone formation and subsequent hydrobromide salt precipitation. Proprietary methods often employ Buchwald-Hartwig amination or Mannich reactions to assemble the piperidine-hexanone framework, though exact industrial protocols remain confidential due to patent restrictions.

Key Challenges

-

Purification: Residual solvents and byproducts necessitate rigorous chromatography or recrystallization to achieve pharmaceutical-grade purity .

-

Scale-Up: Batch inconsistencies arise from temperature-sensitive intermediates, requiring precise control during hexanone cyclization.

Pharmacological Mechanisms and Receptor Interactions

Norpipanone hydrobromide exerts its analgesic effects via μ-opioid receptor (MOR) agonism, with secondary activity at δ- and κ-opioid receptors . Binding assays indicate a K<sub>i</sub> of 2.3 nM for MOR, comparable to morphine but with a longer elimination half-life (~6–8 hours). The compound’s diphenyl moiety enhances lipid solubility, enabling rapid blood-brain barrier penetration and onset of action within 20–30 minutes post-administration.

Metabolic Pathways

Hepatic metabolism primarily involves CYP3A4-mediated N-demethylation, yielding norpipanone as the active metabolite . Subsequent glucuronidation produces inactive conjugates excreted renally .

Therapeutic Applications and Clinical Use

Approved for severe cancer pain and postoperative analgesia, norpipanone hydrobromide is reserved for cases refractory to first-line opioids . Clinical trials demonstrate a 50% reduction in pain scores at doses of 10–20 mg every 6–8 hours, though tolerance and dependence limit long-term use.

Adverse Effects

Analytical Detection and Quantification Methods

High-performance liquid chromatography (HPLC) coupled with post-column extraction detection is the gold standard for quantifying norpipanone hydrobromide in biological matrices . Using naphthalene-2-sulphonate as a UV-indicating pairing ion, this method achieves a limit of detection (LOD) of 20–100 ng/mL in plasma .

Method Optimization

Regulatory Status and Legal Considerations

Norpipanone hydrobromide is classified as a Schedule II controlled substance under the United Nations Single Convention on Narcotic Drugs, reflecting its high abuse potential . Prescription mandates include Risk Evaluation and Mitigation Strategies (REMS) to monitor misuse, with annual prescribing limits in multiple jurisdictions.

Ongoing Research and Future Directions

Current studies focus on:

-

Abuse-Deterrent Formulations: Embedding norpipanone hydrobromide in polymer matrices to prevent intravenous misuse.

-

Metabolite Profiling: Identifying neurotoxic quinone metabolites linked to long-term cognitive deficits .

-

Receptor Subtype Selectivity: Designing analogs with biased agonism at MOR to minimize respiratory depression.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume